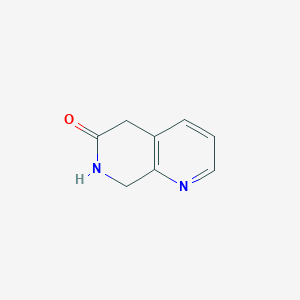

7,8-Dihydro-1,7-naphthyridin-6(5H)-one

Vue d'ensemble

Description

7,8-Dihydro-1,7-naphthyridin-6(5H)-one derivatives are a class of compounds that have been synthesized through various chemical modifications and cyclization reactions. These compounds are structurally characterized by a pyridine nucleus fused to a saturated nitrogen-containing ring, which is a common feature in many biologically active molecules .

Synthesis Analysis

The synthesis of 7,8-dihydro-1,7-naphthyridin-6(5H)-one derivatives involves several methods. For instance, the methyl homologs of tetrahydro-1,6-naphthyridine were synthesized by chemical modification of pyridine derivatives and subsequent condensation and debenzylation steps . Another approach utilized tin-free radical cyclizations starting from 2,6-dichloropyridines to construct the fused rings . Additionally, short pathways from simple pyridine precursors have been described for the synthesis of these compounds, highlighting the versatility of the synthetic methods . An improved synthesis method has also been reported, which offers a significant advancement over previous methods .

Molecular Structure Analysis

The molecular structure of 7,8-dihydro-1,7-naphthyridin-6(5H)-one derivatives is characterized by the presence of a naphthyridine core, which can be further modified with various substituents. For example, the synthesis of derivatives with trifluoromethyl groups in the 5- and/or 7-positions has been described, which also includes the conversion to the corresponding N-oxides .

Chemical Reactions Analysis

These derivatives can undergo various chemical reactions, including intramolecular 1,3-dipolar cycloaddition reactions, which have been employed to synthesize specific naphthyridin-5-one derivatives . Additionally, multicomponent condensation reactions have been used to synthesize a series of novel naphthydrin derivatives, showcasing the compounds' reactivity and potential for diversification .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7,8-dihydro-1,7-naphthyridin-6(5H)-one derivatives are influenced by their molecular structure and substituents. For instance, the introduction of trifluoromethyl groups can affect the electron density and reactivity of the molecule . The synthesis methods often emphasize green chemistry principles, such as high atom economy, use of non-carcinogenic solvents, and the ability to reuse catalysts, which are important considerations for the environmental impact and sustainability of chemical processes . The synthesis of a specific derivative, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, has been optimized for efficiency and yield, which is crucial for its potential use as an intermediate in anticancer drug synthesis .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

- Synthesis Methodology : A general synthesis approach for dihydronaphthyridinones, including 7,8-dihydro-1,7-naphthyridin-6(5H)-one, involves a 3-step, 2-pot method starting from widely available chloronicotinate esters and tertiary benzylic nitriles (Murray, Rose, & Curto, 2023).

- Crystal Structure Analysis : The crystal structure of a derivative of 7,8-dihydro-1,7-naphthyridin-6(5H)-one, specifically N-(7-{[2-(Dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide, was characterized, revealing insights into its molecular structure and potential antiproliferative activity (Guillon et al., 2017).

Biochemical and Medicinal Chemistry Applications

- Kinase Inhibition : The 1,6-naphthyridine motif, with specific substitution patterns, has shown promise as a class of c-Met kinase inhibitors, a key target in cancer therapy (Wang et al., 2013).

- Spectroscopic Studies : The solvatochromism and ground-state intramolecular hydrogen-bonded structures of derivatives of 7,8-dihydro-1,7-naphthyridin-6(5H)-one have been investigated, providing insights into their interaction with solvents (Santo et al., 2003).

- Antitumor Activity : Certain 1,6-naphthyridin-2(1H)-one derivatives, related to 7,8-dihydro-1,7-naphthyridin-6(5H)-one, displayed significant antitumor activity, highlighting their potential in cancer treatment (Insuasty et al., 2013).

Organic and Material Chemistry Applications

- Organic Semiconductor Materials : 4,8-Substituted 1,5-naphthyridines, related to the 7,8-dihydro-1,7-naphthyridin-6(5H)-one structure, have been synthesized and characterized for their opto-electrical properties, suggesting applications in organic electronics (Wang et al., 2012).

Antioxidant Properties

- Tetrahydro-1,8-naphthyridinol Analogs : Analogues of alpha-tocopherol based on tetrahydro-1,8-naphthyridinol, structurally similar to 7,8-dihydro-1,7-naphthyridin-6(5H)-one, exhibited strong antioxidant activity in lipid membranes and low-density lipoproteins, indicating potential for biomedical applications (Nam et al., 2007).

Propriétés

IUPAC Name |

7,8-dihydro-5H-1,7-naphthyridin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-4-6-2-1-3-9-7(6)5-10-8/h1-3H,4-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLHYWKYZKPDRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CNC1=O)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2550546.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2550547.png)

![Spiro[3.5]nonan-5-amine](/img/structure/B2550548.png)

![2-(4-chlorophenyl)-7-cyclopropyl-9-(4-methoxyphenyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2550549.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2550554.png)

![N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2550556.png)

![3-(3,4-dimethylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2550558.png)

![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2550559.png)

![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide](/img/structure/B2550560.png)

![4-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2550567.png)

![(Z)-5-bromo-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2550569.png)